molecular formula C9H16O4 B8568341 methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate

methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate

Cat. No.: B8568341
M. Wt: 188.22 g/mol
InChI Key: GNMSAMCREUUZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate typically involves the reaction of isopropylidene glycerol with methyl bromoacetate under basic conditions. The reaction proceeds through the formation of a 1,3-dioxolane ring, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a signal that is interpreted by the brain as a fruity aroma .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C9H16O4/c1-7(2)9(6-8(10)11-3)12-4-5-13-9/h7H,4-6H2,1-3H3

InChI Key

GNMSAMCREUUZEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCCO1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-methyl-3-oxopentanoate (72 g, 0.5 mol), and ethylene glycol (56 g, 1 mol) in toluene (500 mL) was added 4-methylbenzenesulfonic acid (1.9 g, 0.01 mol). The mixture was stirred at reflux with a Dean-Stark trap to remove water. The reaction mixture was washed with a small amount of water and brine, dried over anhydrous Na2SO4, and concentrated in vacuum to give the crude methyl 2-(2-isopropyl-1,3-dioxolan-2-yl)-acetate (67 g 71% yield), which was used for the next step without further purification.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methyl-3-oxopentanoate (72 g, 0.5 mol) and ethylene glycol (56 g, 1 mol) in toluene (500 mL) was added 4-methylbenzenesulfonic acid (1.9 g, 0.01 mol). The mixture was stirred at reflux with a Dean-Stark trap to remove water. The reaction mixture was washed with a small amount of water and brine, dried over anhydrous Na2SO4, and concentrated in vacuum to give the crude (2-isopropyl-[1,3]dioxolan-2-yl)-acetic acid methyl ester (67 g 71% yield), which was used for the next step without further purification.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

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